![molecular formula C47H75N5O10 B609376 Mycobactin P CAS No. 1264-66-0](/img/structure/B609376.png)
Mycobactin P
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mycobactin P is one of a series of iron(III) chelating compounds produced by most species of Mycobacteria which act as growth factors.
科学研究应用
Role in Iron Acquisition and Pathogenicity
Mycobactin P plays a pivotal role in the iron acquisition of Mycobacterium tuberculosis, particularly under iron-limiting conditions. The mbt gene cluster is responsible for mycobactin biosynthesis, which is upregulated in response to low iron availability in the host. Disruption of mycobactin biosynthesis leads to significant attenuation of M. tuberculosis growth and virulence, highlighting its importance as a target for therapeutic interventions .
Case Study: Disruption of Mycobactin Biosynthesis
- Study : Disruption of the mbtE gene in M. tuberculosis.
- Findings : The mutant strain exhibited altered colony morphology and reduced growth in macrophages. In guinea pigs, this strain showed a significantly lower bacillary load compared to wild-type infections, underscoring the potential for developing therapies targeting mycobactin biosynthesis .
Development of Mycobactin Analogues
Research has focused on synthesizing mycobactin analogues to inhibit mycobacterial growth and overcome antimicrobial resistance. These analogues can serve as lead compounds for new antitubercular agents.
Table: Summary of Mycobactin Analogues and Their Efficacy
Compound Name | Structure Type | MIC90 (GAST) | MIC90 (GAST-Fe) | Target Selectivity Index |
---|---|---|---|---|
Compound 1 | Pyrazoline | 4 µg/mL | 128 µg/mL | 32 |
Compound 2 | Hydroxyphenyl-pyrazole | 8 µg/mL | 256 µg/mL | 32 |
These compounds have shown promising results in vitro, demonstrating higher efficacy against strains cultured under iron-deprived conditions .
Implications for Drug Resistance
This compound analogues have been investigated for their potential to inhibit efflux pumps in mycobacteria, which are known to contribute to drug resistance. Recent studies have identified compounds that effectively inhibit the MmpL4/5 efflux pump proteins, enhancing the efficacy of existing antitubercular drugs like bedaquiline.
Case Study: Efflux Pump Inhibition
- Study : Investigation of a novel pyrazoline compound.
- Findings : The compound exhibited significant efflux pump inhibitory activity against M. smegmatis and M. abscessus, suggesting a potential adjunctive treatment strategy to combat drug-resistant strains .
Therapeutic Potential in Host-Directed Therapies
The disruption of mycobactin biosynthesis not only affects bacterial survival but also opens avenues for host-directed therapies aimed at modulating the immune response against tuberculosis.
Table: Therapeutic Strategies Targeting Mycobactin Biosynthesis
Strategy | Mechanism | Expected Outcome |
---|---|---|
Inhibition of Mbt enzymes | Disrupts mycobactin production | Reduced bacterial virulence |
Use of mycobactin analogues | Competes with natural mycobactins | Enhanced efficacy of existing antibiotics |
Host-directed therapies | Modulates immune response | Improved clearance of infection |
These strategies highlight the potential for integrating mycobactin-targeting approaches into broader therapeutic regimens against tuberculosis .
Future Directions and Research Needs
Future research should focus on:
- Expanding the library of mycobactin analogues with diverse structures.
- Conducting extensive pharmacokinetic studies to evaluate the efficacy and safety profiles of these compounds.
- Exploring synergistic effects with existing antibiotics to enhance treatment outcomes against resistant strains.
属性
CAS 编号 |
1264-66-0 |
---|---|
分子式 |
C47H75N5O10 |
分子量 |
870.14 |
IUPAC 名称 |
[1-[(1-hydroxy-2-oxoazepan-3-yl)amino]-2-methyl-1-oxopentan-3-yl] 2-[[2-(2-hydroxy-6-methylphenyl)-4,5-dihydro-1,3-oxazole-4-carbonyl]amino]-6-[hydroxy-[(Z)-octadec-2-enoyl]amino]hexanoate |
InChI |
InChI=1S/C47H75N5O10/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-30-41(54)51(59)31-23-22-28-37(49-44(56)38-33-61-45(50-38)42-34(3)26-25-29-39(42)53)47(58)62-40(6-2)35(4)43(55)48-36-27-21-24-32-52(60)46(36)57/h20,25-26,29-30,35-38,40,53,59-60H,5-19,21-24,27-28,31-33H2,1-4H3,(H,48,55)(H,49,56)/b30-20- |
InChI 键 |
XZGYBQIQSLSHDH-COEJQBHMSA-N |
SMILES |
CCCCCCCCCCCCCCCC=CC(=O)N(CCCCC(C(=O)OC(CC)C(C)C(=O)NC1CCCCN(C1=O)O)NC(=O)C2COC(=N2)C3=C(C=CC=C3O)C)O |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Mycobactin P; |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。